An In-depth Technical Guide to N-(acid-PEG10)-N-bis(PEG10-azide): A Trifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to N-(acid-PEG10)-N-bis(PEG10-azide): A Trifunctional Linker for Advanced Bioconjugation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
N-(acid-PEG10)-N-bis(PEG10-azide) is a discrete polyethylene (B3416737) glycol (dPEG®) reagent that serves as a heterotrifunctional crosslinker.[1] Its unique architecture, featuring a single carboxylic acid and two azide (B81097) functionalities on a branched PEG backbone, provides a powerful tool for creating complex bioconjugates.[2][3] The hydrophilic PEG spacers, each composed of ten ethylene (B1197577) glycol units, enhance the aqueous solubility of the linker and the resulting conjugates, which can improve pharmacokinetic properties and reduce the immunogenicity of attached biomolecules.[3][]
This guide provides a comprehensive overview of the chemical properties, core applications, and detailed experimental protocols for utilizing N-(acid-PEG10)-N-bis(PEG10-azide) in research and drug development, with a particular focus on its application in constructing Antibody-Drug Conjugates (ADCs).
Chemical Properties and Structure
The linker possesses three distinct reactive sites, enabling sequential and orthogonal conjugation strategies. The terminal carboxylic acid can form a stable amide bond with primary amines, while the two terminal azide groups are available for highly efficient and specific "click chemistry" reactions.[2][3]
The core structure allows for the attachment of one molecule via its amine group and two additional molecules via alkyne or cyclooctyne (B158145) groups. This 1-to-2 conjugation capacity is a key advantage for applications requiring a higher payload-to-carrier ratio, such as in ADCs.
The key quantitative properties of N-(acid-PEG10)-N-bis(PEG10-azide) are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 1548.8 g/mol | [5] |
| Molecular Formula | C67H133N7O32 | [5] |
| CAS Number | 2803119-06-2 | [5] |
| Purity | Typically >96% | [5] |
| Solubility | Soluble in water, DMSO, DMF, DCM | [6] |
| Storage | Recommended at -20°C, desiccated | [6] |
Core Applications in Drug Development
The trifunctional nature of this linker is particularly advantageous in the development of Antibody-Drug Conjugates (ADCs), where it can be used to attach two drug molecules to a single site on an antibody, achieving a drug-to-antibody ratio (DAR) of 2 from a single conjugation point.[1][][7]
In a typical ADC application, the linker serves as a flexible, hydrophilic bridge between the antibody and the cytotoxic payload.[] The process involves two orthogonal reactions: first, the carboxylic acid is conjugated to a primary amine (e.g., a lysine (B10760008) residue) on the antibody. Second, two alkyne-modified drug molecules are "clicked" onto the azide arms. This strategy allows for precise control over the ADC's final structure and stoichiometry.
Experimental Protocols
The following sections provide generalized, step-by-step protocols for the key reactions involving N-(acid-PEG10)-N-bis(PEG10-azide). Note: These are starting points; optimization is crucial for each specific application.[8][9]
This two-step protocol describes the conjugation of the linker's carboxylic acid to a primary amine on a protein (e.g., an antibody).[8][10]
Materials:
-
Protein: e.g., Antibody in an amine-free buffer (PBS, MES, HEPES).
-
Linker: N-(acid-PEG10)-N-bis(PEG10-azide).
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0.[10]
-
Coupling Buffer: PBS, pH 7.2-8.0.[10]
-
Reagents: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide).[8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine.
-
Purification: Desalting column (e.g., Zeba™ Spin) or Tangential Flow Filtration (TFF).
Procedure:
-
Preparation: Bring all reagents to room temperature before use to prevent moisture condensation.[10][11] Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.[9]
-
Linker Activation:
-
Protein Conjugation:
-
Immediately add the activated linker solution to the protein solution (prepared in Coupling Buffer). A typical starting molar ratio is 10-20 moles of linker per mole of protein.
-
Alternatively, to remove excess activation reagents, the activated linker can be purified via solid-phase extraction before adding to the protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes.[10][11]
-
Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column or using TFF, exchanging the buffer into a suitable storage buffer (e.g., PBS).
This copper-free click chemistry protocol is ideal for conjugating the azide arms of the linker to a payload modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).[12][13][14]
Materials:
-
Azide-functionalized Protein: Antibody-Linker conjugate from Protocol 1.
-
DBCO-modified Payload: Drug, fluorophore, or other molecule.
-
Reaction Buffer: PBS or similar buffer, pH ~7.4. Crucially, avoid buffers containing sodium azide (NaN₃). [12][14]
Procedure:
-
Preparation: Dissolve the DBCO-modified payload in a compatible solvent (e.g., DMSO).
-
Click Reaction:
-
To the solution of the Antibody-Linker conjugate, add the DBCO-payload. A 3 to 5-fold molar excess of DBCO-payload per azide group is a common starting point.
-
Ensure the final concentration of any organic solvent (like DMSO) is below 20% to maintain protein stability.[12]
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[12][14] The reaction progress can be monitored via UV-Vis by observing the decrease in DBCO absorbance around 310 nm.[13]
-
-
Purification: Remove the excess payload and solvent using a desalting column, TFF, or size-exclusion chromatography (SEC). The final conjugate should be stored in an appropriate buffer at 4°C or -20°C.
This protocol uses a copper(I) catalyst for the reaction between the azide arms and a terminal alkyne-modified payload. It is highly efficient but requires care to avoid protein degradation from copper-generated reactive oxygen species.[15][16][17]
Materials:
-
Azide-functionalized Protein: Antibody-Linker conjugate from Protocol 1.
-
Alkyne-modified Payload: Drug, fluorophore, etc.
-
Copper Source: 20 mM CuSO₄ in water.[16]
-
Reducing Agent: 100 mM Sodium Ascorbate (B8700270) in water (prepare fresh).[16]
-
Ligand: 50 mM THPTA or other copper-chelating ligand. The ligand accelerates the reaction and protects the protein.[16][17]
-
Reaction Buffer: Amine-free buffer like PBS, pH 7-7.5.
Procedure:
-
Reagent Preparation: Prepare all solutions immediately before use.
-
Reaction Setup:
-
In a reaction tube, combine the Antibody-Linker conjugate and the alkyne-payload (typically 5-10 molar excess per azide).
-
Prepare a premix of the copper source and the ligand. A common ratio is 1 part CuSO₄ to 5 parts ligand.[16]
-
Add the Copper/Ligand premix to the protein/payload solution. A final copper concentration of 0.25-1 mM is a good starting point.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.[16]
-
-
Incubation: Incubate for 1-4 hours at room temperature, protected from light.
-
Purification: Remove excess reagents and the copper catalyst. This can be achieved using a desalting column, TFF with a buffer containing a chelator like EDTA, or by SEC.
Conclusion
N-(acid-PEG10)-N-bis(PEG10-azide) is a highly versatile and powerful trifunctional linker for advanced bioconjugation. Its well-defined structure, featuring orthogonal reactive handles and hydrophilic PEG spacers, enables the precise construction of complex biomolecular architectures. For researchers in drug development, particularly in the field of ADCs, this linker provides a reliable platform for attaching multiple payloads to a targeting moiety, offering enhanced control over drug loading and potentially improving the therapeutic index of the final conjugate. The protocols and data provided herein serve as a foundational guide for the successful implementation of this reagent in demanding research applications.
References
- 1. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]
- 2. N-(acid-PEG10)-N-bis(PEG10-azide), 2803119-06-2 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. N-(Amino-PEG10)-N-bis(PEG10-azide) | BroadPharm [broadpharm.com]
- 7. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. broadpharm.com [broadpharm.com]
- 14. interchim.fr [interchim.fr]
- 15. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
